molecular formula C10H10FN3O B11895056 7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11895056
M. Wt: 207.20 g/mol
InChI Key: OKXZAJPUXIWKHL-UHFFFAOYSA-N
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Description

7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4-fluoroaniline with a suitable pyrimidine derivative. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .

Scientific Research Applications

7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4H-pyrido[1,2-a]pyrimidin-4-one: A parent compound with similar structural features.

    2-Ethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the amino and fluoro substituents.

    9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one: Similar but without the ethyl and amino groups.

Uniqueness

7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the amino, ethyl, and fluoro groups, which confer distinct chemical and biological properties. These substituents can enhance its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

7-amino-2-ethyl-9-fluoropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H10FN3O/c1-2-7-4-9(15)14-5-6(12)3-8(11)10(14)13-7/h3-5H,2,12H2,1H3

InChI Key

OKXZAJPUXIWKHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C=C(C=C(C2=N1)F)N

Origin of Product

United States

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